![molecular formula C7H14O3 B1366512 4,4-Dimethoxy-3-methylbutan-2-one CAS No. 36075-03-3](/img/structure/B1366512.png)
4,4-Dimethoxy-3-methylbutan-2-one
Overview
Description
“4,4-Dimethoxy-3-methylbutan-2-one” is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.19 . The IUPAC name for this compound is 4,4-dimethoxy-3-methyl-2-butanone . It is also known as Acetylacetaldehyde dimethylacetal .
Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ketone (aliphatic), and 2 ethers (aliphatic) .
Physical And Chemical Properties Analysis
The compound has a storage temperature of 28 C . Its density is 1.0±0.1 g/cm3 . The boiling point is 172.1±20.0 °C at 760 mmHg . The melting point is -82 °C . The flash point is 49.4±0.0 °C .
Scientific Research Applications
Asymmetric Organic Synthesis
4,4-Dimethoxy-3-methylbutan-2-one has been utilized in asymmetric organic synthesis. A study by Hu and Shan (2020) highlighted the development of new synthetic methods for related compounds, emphasizing their application in green chemistry. They utilized methanol as a methylating agent and common inorganic alkali instead of more hazardous reagents (Xiaoyun Hu & Zixing Shan, 2020).
Chemical Intermediate
Cheng Zhong-yun (2005) discussed the synthetic methods and developments of 4,4-Dimethoxy-2-butanone, a closely related compound, highlighting its potential as a chemical intermediate in producing fine chemicals like 2-chloro-3-amino-4-methylpyridine. This suggests similar applications for 4,4-Dimethoxy-3-methylbutan-2-one (Cheng Zhong-yun, 2005).
Novel Synthetic Procedures
Gopalakrishnan et al. (2002) described a novel procedure for preparing related ketone compounds under microwave irradiation conditions, which might be applicable to 4,4-Dimethoxy-3-methylbutan-2-one for efficient synthesis (G. Gopalakrishnan, V. Kasinath, & N. D. Pradeep Singh, 2002).
Gas-phase Decomposition Studies
Research on the gas-phase decomposition of related compounds like 2,3-epoxy-2-methylbutane, which yields products including 3-methylbutan-2-one, provides insights into the thermal behavior and potential industrial applications of 4,4-Dimethoxy-3-methylbutan-2-one (Michael C. Flowers & Turgut Öztürk, 1975).
Regioselective Transformations
Cannon et al. (1983) studied regioselective demethylation reactions in compounds similar to 4,4-Dimethoxy-3-methylbutan-2-one, providing valuable insights for selective transformations in organic synthesis (J. Cannon, G. Feutrill, & L. Wong, 1983).
properties
IUPAC Name |
4,4-dimethoxy-3-methylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(6(2)8)7(9-3)10-4/h5,7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYDDVVHUXDXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443925 | |
Record name | 4,4-dimethoxy-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxy-3-methylbutan-2-one | |
CAS RN |
36075-03-3 | |
Record name | 4,4-dimethoxy-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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